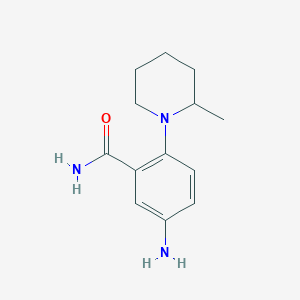

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide

Description

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide (CAS: 694456-64-9) is a benzamide derivative with a molecular formula of C₁₃H₁₉N₃O and a molecular weight of 233.32 g/mol . Its structure features a benzamide core substituted with a 5-amino group and a 2-methylpiperidin-1-yl group at positions 5 and 2, respectively (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to other bioactive benzamides, including mGlu5 allosteric modulators and PCAF histone acetyltransferase (HAT) inhibitors .

Properties

IUPAC Name |

5-amino-2-(2-methylpiperidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-9-4-2-3-7-16(9)12-6-5-10(14)8-11(12)13(15)17/h5-6,8-9H,2-4,7,14H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQZVNGWOGNJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387933 | |

| Record name | 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694456-64-9 | |

| Record name | 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the 2-methyl-piperidinyl group through nucleophilic substitution reactions. The amino group is then introduced via reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide is C13H19N3O, with a molecular weight of 233.31 g/mol. The compound features an amine group, which is crucial for its interaction with biological targets, and a benzamide moiety that contributes to its pharmacological properties.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the treatment of migraine disorders. It serves as an intermediate in the synthesis of lasmiditan, a selective agonist for the 5-HT_1F receptor, which is under investigation for migraine treatment. Lasmiditan has shown promise due to its ability to alleviate migraine symptoms without the vasoconstrictive effects associated with traditional triptans .

Neurology and Pain Management

The compound's role in neurology extends to its use as a potential agent in pain management. By modulating serotonin receptors, it may help manage pain pathways involved in migraine attacks and other types of chronic pain conditions. This application aligns with ongoing research into new strategies for treating primary headache disorders, which affect millions globally .

Biochemical Research

In biochemical studies, this compound has been utilized as a biochemical tool for proteomics research. Its ability to interact with various proteins makes it relevant in studies aimed at understanding protein functions and interactions within biological systems .

Case Study: Lasmiditan Synthesis

A significant application of this compound is its involvement in the synthesis of lasmiditan. Research indicates that this compound can be efficiently synthesized through various methods that enhance yield and purity, making it suitable for pharmaceutical applications . The synthesis process involves several steps, including the formation of key intermediates that are critical for the final product.

Case Study: Pain Management Trials

Clinical trials exploring the efficacy of lasmiditan have highlighted the importance of this compound as an essential precursor. These trials demonstrate the compound's potential in providing relief from acute migraine attacks without significant side effects, marking a shift towards more targeted therapies in pain management .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for lasmiditan synthesis | Effective agonist for migraine treatment |

| Neurology | Potential agent for chronic pain management | Modulates serotonin pathways |

| Biochemical Research | Tool for proteomics studies | Interacts with various proteins |

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine vs. Acylated Amino Groups

- This compound: The 2-methylpiperidin group contributes to steric bulk and lipophilicity. This substitution is distinct from acylated derivatives (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide), which showed 67–79% PCAF HAT inhibition at 100 μM . However, the absence of a carboxyphenyl group in the target compound may reduce solubility but improve blood-brain barrier penetration.

- 2-Hexadecanoylamino-1-(3-carboxyphenyl)benzamide: Long acyl chains (e.g., C16) showed reduced PCAF HAT inhibition (61%) compared to medium-chain analogs, suggesting optimal chain length is critical for activity .

Piperidine vs. Pyrrolidine

- 5-Amino-2-pyrrolidin-1-yl-benzamide (CAS: N/A): Replacing piperidine with pyrrolidine reduces ring size from six- to five-membered, altering conformational flexibility. This may affect binding to targets like mGlu5, where piperidine-containing analogs (e.g., CPPHA) exhibit EC₅₀ values ≤1 μM .

Substitutions at Position 5

- In benzamides, the 5-amino group may engage with residues like Arg63 in glucokinase (GK) proteins, as seen in 3,5-disubstituted analogs .

Enzyme Inhibition

- mGlu5 Allosteric Modulation: Benzamides with piperidine substitutions (e.g., CPPHA analogs) show potent positive allosteric modulation (EC₅₀ ≤1 μM). The methyl group in this compound may enhance receptor binding through hydrophobic interactions .

Structural and Electronic Properties

- Excited-State Properties : Benzamide derivatives exhibit varying fluorescence and phosphorescence yields. The methylpiperidin group may alter electronic transitions compared to acetanilide or phenylacetamide, though this requires experimental validation .

Biological Activity

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that influence its biological activity. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with an amino group and a 2-methyl-piperidine moiety. Its molecular formula is and it has a molecular weight of approximately 233.31 g/mol . The specific substitution pattern of the piperidine ring is crucial as it affects the compound's interaction with biological targets.

Research indicates that this compound exhibits significant biological activity by inhibiting specific enzymatic pathways. Initial studies suggest its potential as an inhibitor in pathways related to cancer and inflammation .

Enzyme Inhibition

The compound has been shown to interact with various enzymes, particularly kinases involved in cancer progression. For instance, it may inhibit the extracellular signal-regulated kinase 5 (ERK5), which plays a role in cellular proliferation and survival . The inhibition of ERK5 has been linked to reduced tumor growth and metastasis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Enzymatic Inhibition | ERK5 Inhibition | Cancer cells | Reduced proliferation and survival |

| Anti-inflammatory | Unknown | Inflammatory pathways | Potential reduction in inflammatory markers |

| Receptor Modulation | GPCR Interaction | Various receptors | Modulation of signaling pathways |

Case Studies and Research Findings

- Cancer Research : A study highlighted the compound's ability to inhibit ERK5 activity in HeLa cells, demonstrating a significant reduction in cancer cell viability at nanomolar concentrations . This suggests that this compound could be a candidate for targeted cancer therapies.

- Inflammation Studies : Preliminary data indicate that the compound may exhibit anti-inflammatory properties, although the exact mechanisms remain under investigation. Its ability to modulate specific inflammatory pathways could provide insights into new therapeutic strategies for chronic inflammatory diseases.

- Molecular Docking Studies : Computational analyses have predicted binding modes and affinities for various biological targets, reinforcing the compound's potential as a selective inhibitor in drug development . These studies are essential for understanding how structural modifications can enhance efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 5-amino-2-(2-methyl-piperidin-1-yl)-benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated amide coupling using reagents like HOBt (1-hydroxybenzotriazole) to enhance efficiency. Kinetic studies show that HOBt improves amide bond formation by stabilizing reactive intermediates, achieving >90% yields under controlled pH (6.5–7.5) . For optimization, orthogonal experimental design (e.g., varying temperature, solvent, and catalyst ratios) can systematically identify critical parameters. For example, a study on similar benzamide derivatives used a three-factor, three-level design to maximize yield and purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and mass spectrometry (MS) for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the piperidinyl and benzamide moieties. Residual solvents should comply with ICH guidelines, validated via gas chromatography (GC) .

Q. What are the key structure-activity relationship (SAR) considerations for benzamide derivatives in drug discovery?

- Methodological Answer : Substituents on the benzamide core significantly impact biological activity. For instance:

- Piperidinyl groups : Enhance bioavailability via lipophilic interactions.

- Amino groups at position 5 : Facilitate hydrogen bonding with targets (e.g., enzymes like PLpro in antiviral studies) .

A comparative SAR study on carboxamides showed that N-alkylation (e.g., methyl or ethyl groups) modulates toxicity and potency .

Advanced Research Questions

Q. How can computational methods guide the design of this compound analogs with improved target affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations can predict binding modes to targets like AMPA receptors or viral proteases. For example, a study on PLpro inhibitors used co-crystal structures (PDB: 3E9S) to validate benzamide interactions with Gln269 and Asp164 residues . Quantum mechanical calculations (DFT) further optimize electronic properties of substituents.

Q. How should researchers address contradictions in experimental data, such as inconsistent SAR outcomes across studies?

- Methodological Answer : Apply triangulation by cross-validating results with multiple techniques (e.g., SPR for binding affinity, enzymatic assays for activity). For instance, conflicting SAR data in benzamide toxicity studies were resolved by controlling stereochemistry and solvent effects . Iterative refinement of experimental conditions (pH, temperature) and statistical analysis (ANOVA) can isolate confounding variables .

Q. What advanced characterization techniques are critical for studying thermal stability in poly(benzoxazole-amide-imide) copolymers derived from this compound?

- Methodological Answer : Use TGA (Thermogravimetric Analysis) to assess decomposition temperatures (>400°C for high-performance polymers) and DSC (Differential Scanning Calorimetry) to study glass transition temperatures (Tg). FTIR and WAXD (Wide-Angle X-ray Diffraction) analyze hydrogen bonding and crystallinity, which are critical for material stability in electronic applications .

Q. How can hybridization strategies enhance the pharmacological profile of benzamide-based modulators?

- Methodological Answer : Hybridizing benzamide scaffolds with heterocyclic systems (e.g., thiophene amides) can amplify potency. A study on AMPA receptor modulators combined benzamide and thiophene motifs, resulting in a novel chemotype with 10-fold higher activity than parent compounds. Key steps include pharmacophore alignment and in vitro validation using patch-clamp electrophysiology .

Q. What formulation challenges arise from the compound’s solubility, and how can they be mitigated?

- Methodological Answer : Poor aqueous solubility (common in benzamides) can be addressed via salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water). A pH 6.5 ammonium acetate buffer (15.4 g/L) improves stability during HPLC analysis . Nanoformulation (liposomes or micelles) may enhance bioavailability for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.